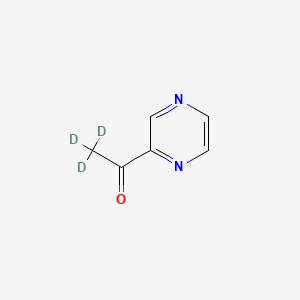
Acetylpyrazine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylpyrazine-d3 is a deuterated form of acetylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research as a stable isotope-labeled compound. Acetylpyrazine itself is an organic compound with the chemical formula C6H6N2O, known for its characteristic popcorn-like odor. It is commonly found in foods such as seeds, nuts, and meats, and is used as a flavoring agent in various food products.
準備方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction Method
Starting Materials: Pyrazinamide, methyl bromide, magnesium chips, anhydrous tetrahydrofuran, anhydrous toluene, cyanopyrazine, alcohol, activated carbon.
Procedure: Pyrazinamide is dehydrated to form the corresponding nitrile, which then reacts with Grignard reagent (methyl bromide and magnesium) to form the intermediate.
-
Electrochemical Synthesis
Industrial Production Methods
The industrial production of acetylpyrazine typically involves the Grignard reaction method due to its simplicity and high yield. The process is optimized for large-scale production by controlling moisture levels and using anhydrous solvents to ensure high purity and safety.
化学反応の分析
Types of Reactions
Oxidation: Acetylpyrazine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert acetylpyrazine to its corresponding alcohols or amines.
Substitution: Acetylpyrazine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
Oxidation: Oxidized derivatives such as pyrazinecarboxylic acids.
Reduction: Reduced products like pyrazine alcohols and amines.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学的研究の応用
Acetylpyrazine-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the flavor and fragrance industry to study the stability and behavior of flavor compounds.
作用機序
The mechanism of action of acetylpyrazine-d3 involves its interaction with various molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic fate of the compound. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry.
類似化合物との比較
Similar Compounds
Acetylpyrazine: The non-deuterated form, commonly used as a flavoring agent.
Linalyl acetate: Another compound used in flavor and fragrance applications, with potential anti-inflammatory properties.
2,3-Diethyl-5-methylpyrazine: A pyrazine derivative with similar flavor characteristics.
Uniqueness
Acetylpyrazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracing are essential.
特性
分子式 |
C6H6N2O |
|---|---|
分子量 |
125.14 g/mol |
IUPAC名 |
2,2,2-trideuterio-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3/i1D3 |
InChIキー |
DBZAKQWXICEWNW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)C1=NC=CN=C1 |
正規SMILES |
CC(=O)C1=NC=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
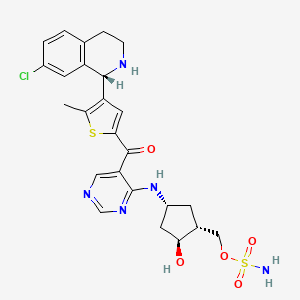

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
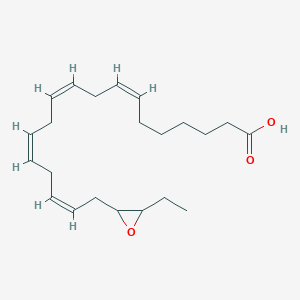
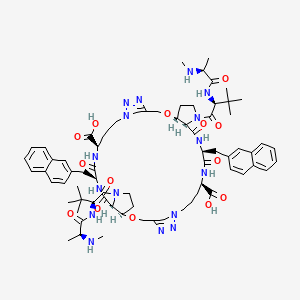


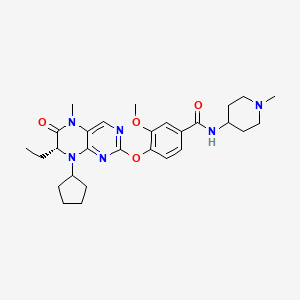
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)


